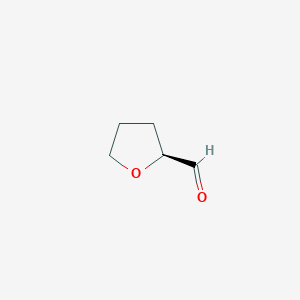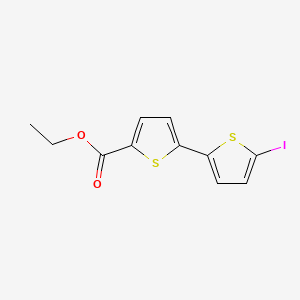![molecular formula C14H8N2O8 B15249966 [2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid: is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is notable for its four carboxylic acid groups attached at the 3, 3’, 6, and 6’ positions. It is used in various scientific research applications due to its unique chemical properties and ability to form complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides, catalyzed by nickel chloride (NiCl₂·6H₂O) without external ligands . This method allows for the efficient production of bipyridine derivatives.
Industrial Production Methods: Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are scalable and can produce large quantities of the compound under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid can undergo oxidation reactions, particularly at the carboxylic acid groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted bipyridine derivatives, which can be further utilized in coordination chemistry and other applications.
Aplicaciones Científicas De Investigación
Chemistry: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, the compound is used to study metal ion interactions with biomolecules. It can also be employed in the design of metal-based drugs and diagnostic agents.
Medicine: The compound’s ability to form stable complexes with metal ions makes it useful in the development of therapeutic agents, particularly in cancer treatment and imaging .
Industry: In industrial applications, [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is used in the synthesis of dyes, pigments, and other materials. Its coordination complexes are also explored for use in dye-sensitized solar cells and other energy-related applications .
Mecanismo De Acción
The mechanism of action of [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid involves its ability to chelate metal ions through its nitrogen atoms and carboxylic acid groups. This chelation forms stable complexes that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the context of the application, such as catalysis or drug development .
Comparación Con Compuestos Similares
2,2’-Bipyridine: A simpler bipyridine derivative without carboxylic acid groups, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of coordination polymers and as a precursor to viologens.
1,10-Phenanthroline: A related compound with a similar structure, used as a ligand in coordination chemistry and in the study of metal ion interactions.
Uniqueness: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is unique due to its four carboxylic acid groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong metal-ligand interactions, such as catalysis and materials science .
Propiedades
Fórmula molecular |
C14H8N2O8 |
|---|---|
Peso molecular |
332.22 g/mol |
Nombre IUPAC |
6-(3,6-dicarboxypyridin-2-yl)pyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O8/c17-11(18)5-1-3-7(13(21)22)15-9(5)10-6(12(19)20)2-4-8(16-10)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
LFPOFEDTXXYYBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(=O)O)C2=C(C=CC(=N2)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


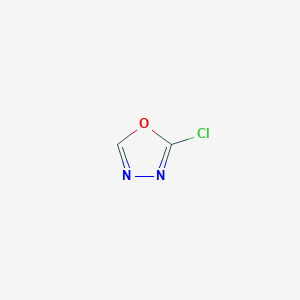

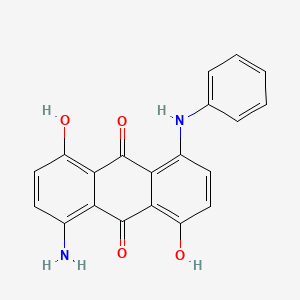
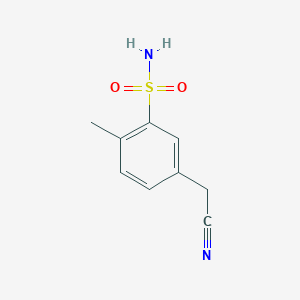
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
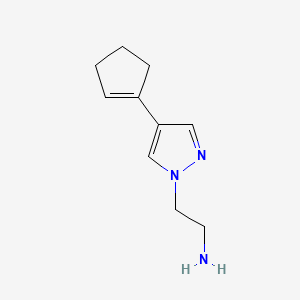
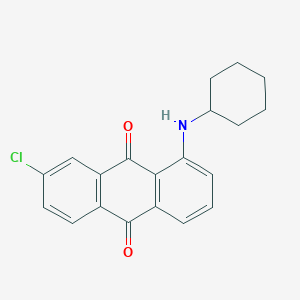
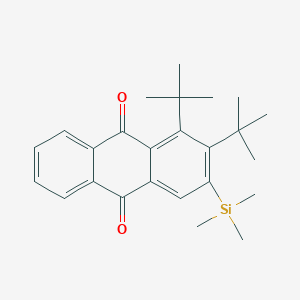
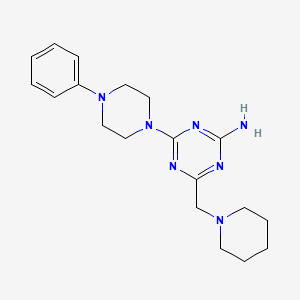
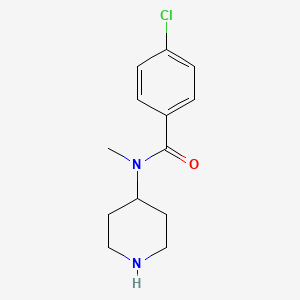
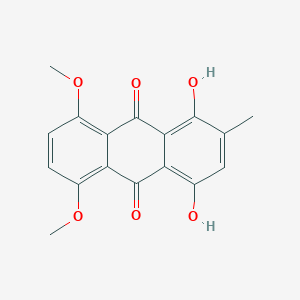
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
